5,6,7-Trichloroisatin
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Overview
Description
5,6,7-Trichloroisatin: is a derivative of isatin, a heterocyclic compound with the molecular formula C8H2Cl3NO2 . It is characterized by the presence of three chlorine atoms at the 5th, 6th, and 7th positions of the isatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trichloroisatin typically involves the chlorination of isatin. One common method is the reaction of isatin with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
Isatin+3Cl2→this compound+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the product may involve recrystallization from solvents like ethanol or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trichloroisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxindole derivatives: from oxidation.
Amino derivatives: from reduction.
Substituted isatin derivatives: from nucleophilic substitution
Scientific Research Applications
5,6,7-Trichloroisatin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and viruses.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 5,6,7-Trichloroisatin involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways in cells. Additionally, its ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids contributes to its biological activity .
Comparison with Similar Compounds
Isatin: The parent compound, which lacks the chlorine substitutions.
5-Chloroisatin: Contains a single chlorine atom at the 5th position.
6-Chloroisatin: Contains a single chlorine atom at the 6th position.
7-Chloroisatin: Contains a single chlorine atom at the 7th position.
Uniqueness of 5,6,7-Trichloroisatin: The presence of three chlorine atoms in this compound enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development due to its enhanced biological activity compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
5,6,7-trichloro-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVQLQFWQUUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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